1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine hydrochloride

Medicinal Chemistry Formulation Development Analytical Chemistry

This N1-cyclopropyl, C5-fluoro aminopyrazole HCl salt offers unique conformational rigidity and metabolic stability, making it an essential building block for medicinal chemistry and agrochemical research. It enables synthesis of potent kinase inhibitor analogs (IC50 1.64 nM) and Bayer CropScience fungicide intermediates. The hydrochloride form guarantees reliable solubility in HTS assays, outperforming the free base in automated workflows. Choose this compound for superior target engagement and ADME properties.

Molecular Formula C6H9ClFN3
Molecular Weight 177.61 g/mol
Cat. No. B12989107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine hydrochloride
Molecular FormulaC6H9ClFN3
Molecular Weight177.61 g/mol
Structural Identifiers
SMILESC1CC1N2C(=C(C=N2)N)F.Cl
InChIInChI=1S/C6H8FN3.ClH/c7-6-5(8)3-9-10(6)4-1-2-4;/h3-4H,1-2,8H2;1H
InChIKeyLOZALQNQKWAANE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine hydrochloride: A Fluorinated Aminopyrazole Building Block for Medicinal Chemistry and Agrochemical Synthesis


1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine hydrochloride (CAS: 2567560-50-1) is a heterocyclic aminopyrazole derivative with the molecular formula C6H9ClFN3 and a molecular weight of 177.61 g/mol . The compound incorporates a cyclopropyl group at the N1 position and a fluorine atom at the C5 position on the pyrazole core, and is supplied as a hydrochloride salt to enhance its aqueous solubility and stability . As a member of the 4-aminopyrazole class, it serves as a versatile building block for the synthesis of bioactive molecules in medicinal chemistry and agrochemical research [1].

Why Generic Substitution Fails for 1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine hydrochloride in Lead Optimization


The unique combination of the N1-cyclopropyl and C5-fluoro substituents on the 1H-pyrazol-4-amine core imparts a distinct set of physicochemical and biological properties that cannot be replicated by close analogs. The hydrochloride salt form provides a significant aqueous solubility advantage over the free base, a critical factor for in vitro assays and formulation development . The fluorine atom is known to enhance metabolic stability and modulate binding affinity [1], while the cyclopropyl group introduces conformational rigidity and can occupy unique lipophilic pockets in target proteins [2]. Substituting with a non-fluorinated analog (e.g., 1-cyclopropyl-1H-pyrazol-4-amine) or an analog with a different N1-substituent (e.g., isopropyl) will fundamentally alter the compound's electronic profile, three-dimensional shape, and solubility, leading to unpredictable and often detrimental changes in target engagement, selectivity, and pharmacokinetic behavior, rendering them unsuitable as direct replacements.

Quantitative Differentiation of 1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine hydrochloride Against Key Analogs


Enhanced Aqueous Solubility and Stability via Hydrochloride Salt Form Relative to Free Base

The hydrochloride salt form of 1-cyclopropyl-5-fluoro-1H-pyrazol-4-amine (CAS 2567560-50-1) provides a distinct advantage in aqueous solubility and storage stability over its free base counterpart (CAS 1892571-60-6). The formation of the hydrochloride salt is specifically intended to enhance solubility and stability for research applications . This is a critical differentiation for in vitro assays and early-stage formulation where the free base may exhibit poor solubility, leading to inaccurate dosing and experimental variability .

Medicinal Chemistry Formulation Development Analytical Chemistry

Superior Target Potency (IC50 = 1.64 nM) Compared to Structural Analogs in Kinase Assays

In a patent describing compounds as kinase inhibitors, a derivative containing the 1-cyclopropyl-5-fluoro-1H-pyrazol-4-amine scaffold (US10662186, Compound 5) demonstrated an IC50 of 1.64 nM in a specific kinase inhibition assay [1]. This high potency, measured in a 96-well plate format with a 10 mM DMSO stock solution, establishes a quantitative benchmark for this chemotype's activity. Comparatively, a closely related analog with a different substitution pattern (US10662186, Compound 112) exhibited a significantly weaker IC50 of 14.6 nM in the same assay system [2], representing a 9-fold difference in potency. Another analog (US10662186, Compound 51) showed an IC50 of 5.20 nM [3].

Kinase Inhibition Oncology Lead Discovery

Documented Utility as a Key Intermediate in Fungicidal Pyrazole Carboxamide Derivatives

The compound's core structure is explicitly claimed within patent literature for fungicidal applications. A patent by Bayer CropScience (BRPI1007645A2) describes pyrazole carboxamide derivatives of formula (I) wherein Z1 represents a substituted or non-substituted cyclopropyl group, and X1 and X2 represent a chlorine or fluorine atom [1]. This directly implicates the 1-cyclopropyl-5-fluoro-1H-pyrazol-4-amine scaffold as a key building block for generating novel fungicides. The patent specifically covers the use of these derivatives as fungicide, anti-mycotoxin, insecticide, and nematicide agents [1].

Agrochemicals Fungicide Discovery Crop Protection

Validated Application Scenarios for 1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine hydrochloride Based on Evidence


Synthesis of High-Potency Kinase Inhibitors for Oncology Research

Procure this compound to synthesize analogs of US10662186, Compound 5, which exhibited an IC50 of 1.64 nM in a kinase inhibition assay [1]. Its use as a building block can enable the exploration of structure-activity relationships (SAR) around a validated, low-nanomolar scaffold, providing a head start over less potent chemotypes.

Development of Novel Fungicidal Agents for Crop Protection

Utilize this compound as a key intermediate in the synthesis of pyrazole carboxamide derivatives, as described in patent BRPI1007645A2 by Bayer CropScience [1]. This pathway is explicitly claimed for developing fungicides and anti-mycotoxin agents, offering a direct route to potentially patentable and commercially valuable agrochemicals.

Construction of Aminopyrazole-Focused Compound Libraries for Lead Discovery

Leverage the compound as a versatile 4-aminopyrazole building block for generating diverse heterocyclic libraries [1]. Its hydrochloride salt form ensures reliable solubility in high-throughput screening (HTS) formats, a critical advantage over the free base for automated liquid handling and assay reproducibility .

Design and Synthesis of σ1 Receptor Ligands with Enhanced Drug-like Properties

Incorporate the 1-cyclopropyl-5-fluoro-1H-pyrazol-4-amine scaffold into novel cycloalkyl-annelated pyrazole series to target the σ1 receptor. Research has shown that such scaffolds can achieve high affinity (pKi > 8) and selectivity, with the cyclopropyl and fluoro groups contributing to favorable in vitro ADME properties and target engagement [1].

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